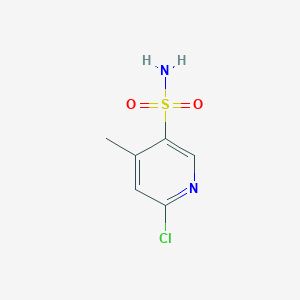

6-Chloro-4-methylpyridine-3-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemical and Pharmaceutical Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a critical component in a vast array of biologically active molecules.

The journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties, marking a watershed moment in medicine before the advent of penicillin. The first commercially available antibacterial, Prontosil, was a sulfonamide derivative that paved the way for the development of a wide range of sulfa drugs. These synthetic antimicrobial agents function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria.

Over the decades, the application of sulfonamides has expanded far beyond their initial antibacterial role. They are now integral to drugs with diverse therapeutic actions, including diuretics, anticonvulsants, and anti-inflammatory agents. This broad utility underscores the versatility of the sulfonamide scaffold in drug design, allowing for modifications that fine-tune the molecule's biological activity.

Pyridine (B92270), an aromatic heterocyclic compound containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance biological activity, improve pharmacokinetic properties, and provide a site for further chemical modification. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets.

In materials science, pyridine-containing polymers and coordination complexes are explored for their unique electronic and optical properties. The ability of the pyridine nitrogen to coordinate with metal ions makes these heterocycles valuable ligands in the design of catalysts and functional materials.

Research Landscape and Significance of 6-Chloro-4-methylpyridine-3-sulfonamide

Within the extensive family of pyridine sulfonamides, this compound represents a specific substitution pattern with the potential for unique chemical and biological properties. While detailed research specifically on this compound is limited, its significance can be understood by examining its place within the broader context of substituted pyridine sulfonamide derivatives.

Substituted pyridine sulfonamides are a class of compounds that have been investigated for a range of biological activities. The nature and position of substituents on the pyridine ring can significantly influence the molecule's efficacy and selectivity. For instance, the presence of a chlorine atom, as in this compound, can alter the electronic properties of the pyridine ring and may enhance the compound's antimicrobial or anticancer activity.

Research on related compounds, such as 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has focused on their synthesis and structural characterization, providing a foundation for understanding the chemical behavior of this class of molecules. nih.gov Studies on other substituted pyridine sulfonamides have demonstrated their potential as inhibitors of various enzymes, highlighting the therapeutic promise of this scaffold.

Below is a data table of representative substituted pyridine sulfonamides and their reported or potential biological activities:

| Compound Name | Substituents | Reported or Potential Biological Activity |

| This compound | 6-Chloro, 4-Methyl | Antimicrobial, Enzyme Inhibition (Inferred) |

| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | 6-Chloro, N-(pyridin-4-ylmethyl) | Antimicrobial, Antiproliferative (Inferred from related structures) |

| Various 4-substituted pyridine-3-sulfonamides | Various at position 4 | Anticancer, Antifungal |

The current body of scientific literature reveals a significant research gap concerning the specific biological activities and potential applications of this compound. While the foundational chemistry of sulfonamides and pyridines is well-established, the unique contributions of the 6-chloro and 4-methyl substitutions on this particular scaffold remain largely unexplored.

Future research should be directed towards a comprehensive evaluation of this compound. Key areas for investigation include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives. Thorough characterization using modern analytical techniques is essential to confirm its structure and purity.

Biological Screening: A broad-based biological screening of the compound against a panel of clinically relevant targets is warranted. This should include assays for antimicrobial activity against resistant strains, anticancer activity against various cell lines, and inhibitory activity against key enzymes implicated in disease.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with systematic modifications to the pyridine ring and sulfonamide group would enable the elucidation of structure-activity relationships. This would provide valuable insights for the rational design of more potent and selective derivatives.

Computational Modeling: Molecular docking and other computational studies could help predict the binding modes of this compound with biological targets and guide the design of new compounds.

A deeper understanding of the chemical and biological properties of this compound will not only contribute to the fundamental knowledge of pyridine sulfonamide chemistry but also has the potential to uncover new lead compounds for drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSVCRFMKLJSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 6-Chloro-4-methylpyridine-3-sulfonamide

The synthesis of this compound is a multi-step process that typically begins with the formation of a key intermediate, the corresponding sulfonyl chloride, followed by the introduction of the sulfonamide functionality.

Synthesis from Pyridine (B92270) Sulfonyl Chloride Precursors

The primary route to this compound involves the preparation of its precursor, 6-chloro-4-methylpyridine-3-sulfonyl chloride. A general and widely applicable method for the synthesis of pyridine sulfonyl chlorides is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

For the synthesis of 6-chloro-4-methylpyridine-3-sulfonyl chloride, the starting material would be 3-amino-6-chloro-4-methylpyridine. This amino-substituted pyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form an in situ diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. This sequence results in the formation of the desired 6-chloro-4-methylpyridine-3-sulfonyl chloride. The reaction conditions, such as temperature and concentration, are critical to ensure the stability of the diazonium salt and to maximize the yield of the sulfonyl chloride.

An alternative approach involves the direct chlorosulfonation of the pyridine ring, although this method can sometimes lead to issues with regioselectivity and harsh reaction conditions that may not be compatible with all substrates.

Table 1: General Reaction Conditions for the Synthesis of Pyridine Sulfonyl Chlorides

| Step | Reagents | Typical Solvents | Temperature Range (°C) |

| Diazotization | Sodium nitrite, Hydrochloric acid | Water, Acetic acid | 0 - 5 |

| Sulfonylchlorination | Sulfur dioxide, Copper(I/II) chloride | Acetic acid, Dichloromethane | 0 - 25 |

Nucleophilic Amidation Reactions for Sulfonamide Bond Formation

Once the 6-chloro-4-methylpyridine-3-sulfonyl chloride is obtained, the final step in the synthesis of the target compound is the formation of the sulfonamide bond. This is typically achieved through a nucleophilic substitution reaction with an amine source.

To synthesize the parent this compound, the sulfonyl chloride is reacted with ammonia or an ammonia equivalent, such as ammonium hydroxide. This reaction is generally carried out in a suitable organic solvent, like dichloromethane or tetrahydrofuran, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base is important to avoid side reactions; common choices include tertiary amines like triethylamine or pyridine. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, often through crystallization or column chromatography.

Derivatization Strategies for this compound Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into substitutions on the sulfonamide nitrogen and functionalization of the pyridine ring.

Modification of the Sulfonamide Nitrogen (N-substitution)

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The choice of base is crucial and can range from inorganic bases like potassium carbonate to stronger organic bases such as sodium hydride, depending on the reactivity of the alkylating agent and the acidity of the sulfonamide proton. A documented example of this is the synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide nih.gov. In this synthesis, 6-chloro-pyridine-3-sulfonyl chloride is reacted with (pyridin-4-yl)methanamine to yield the N-substituted product.

N-Arylation: The introduction of an aryl group on the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst and a suitable ligand to couple the sulfonamide with an aryl halide or pseudohalide.

Table 2: Examples of N-Substituted Derivatives of 6-Chloro-pyridine-3-sulfonamide

| Derivative Name | N-Substituent | Synthetic Method |

| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | pyridin-4-ylmethyl | Nucleophilic substitution with (pyridin-4-yl)methanamine nih.gov |

| 6-Chloro-N-ethyl-N-phenyl-pyridine-3-sulfonamide | Ethyl, Phenyl | Sequential N-alkylation and N-arylation |

Functionalization of the Pyridine Ring (e.g., halogen, methyl group modifications)

The pyridine ring of this compound presents two primary sites for further functionalization: the chlorine atom at the 6-position and the methyl group at the 4-position.

Modification of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the electron-withdrawing nature of the sulfonamide group. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride under appropriate conditions, which may include elevated temperatures or the use of a catalyst. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position.

Modification of the Methyl Group: The methyl group at the 4-position can also be a site for chemical transformation. For instance, it can undergo oxidation to an aldehyde or a carboxylic acid group using strong oxidizing agents. Alternatively, free-radical halogenation can introduce a halogen atom onto the methyl group, creating a reactive handle for further nucleophilic substitution reactions.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and its derivatives. These approaches often focus on improving efficiency, selectivity, and sustainability.

One-pot synthetic procedures are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. For the synthesis of N-substituted sulfonamides, a one-pot reaction could involve the in-situ formation of the sulfonyl chloride from the corresponding sulfonic acid or sulfonylating agent, followed by the direct addition of the amine nucleophile.

Catalysis plays a pivotal role in many of the transformations discussed. The use of transition metal catalysts, particularly palladium and copper, is essential for cross-coupling reactions that enable the functionalization of the pyridine ring and the N-arylation of the sulfonamide. The development of more active and selective catalysts and ligands continues to expand the scope and applicability of these reactions. Furthermore, organocatalysis and biocatalysis are emerging as powerful tools in organic synthesis and could potentially be applied to the enantioselective synthesis of chiral derivatives of this compound.

Transition-Metal Catalysis in Sulfonamide Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen (C–N) and carbon-sulfur (C–S) bonds essential for sulfonamide synthesis. Palladium and copper-based catalysts are particularly prominent in C–N cross-coupling reactions, which can be adapted for the final amination step in sulfonamide formation. nih.gov These reactions typically involve the coupling of a sulfonyl chloride with an amine.

While the classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with ammonia or an amine, transition-metal-catalyzed methods offer milder conditions and broader substrate scope. acs.orgnih.gov For a heteroaromatic compound like this compound, a precursor such as 6-chloro-4-methylpyridine-3-sulfonyl chloride could be coupled with an amine source using a palladium or copper catalyst. This approach is beneficial when dealing with complex or sensitive molecules where harsh traditional methods might fail. nih.govacs.org

Table 1: Examples of Transition-Metal Catalysts in C-N Bond Formation

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium complexes (e.g., with Buchwald ligands) | C-N Cross-Coupling | Aryl/Heteroaryl Halides, Amines/Amides | High efficiency, broad functional group tolerance. nih.gov |

| Copper salts (e.g., Cu(OAc)₂) | C-N Cross-Coupling | Aryl Halides, Amines | Cost-effective, often used in aerobic conditions. nih.gov |

Organometallic Reagents in Sulfonylation Reactions

Organometallic reagents, such as Grignard and organozinc compounds, provide versatile pathways for the synthesis of sulfonamides. acs.orgmdpi.com These methods often involve the reaction of an organometallic species with a sulfur dioxide (SO₂) source or a surrogate, followed by reaction with an amine.

One strategy involves the preparation of a pyridylzinc reagent from a corresponding halo-pyridine. This organozinc compound can then react with a suitable electrophilic sulfur-containing reagent. For instance, the reaction of a pyridylzinc reagent with 2,4,6-trichlorophenyl chlorosulfate (TCPC) can yield either a stable sulfonate ester or a sulfonyl chloride, which can then be converted to the desired sulfonamide in situ. acs.org This approach avoids the need for a transition-metal catalyst and is compatible with various functional groups. acs.org

Alternatively, Grignard or organolithium reagents can be reacted with novel sulfinylamine reagents, such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), to directly produce primary sulfonamides in a single step. acs.org This method is highly efficient for a range of (hetero)aryl and alkyl organometallics, offering a convenient route to primary sulfonamides which are common motifs in pharmaceuticals. acs.org

Table 2: Application of Organometallic Reagents in Sulfonamide Synthesis

| Organometallic Reagent | Co-reactant | Intermediate/Product | Reference |

|---|---|---|---|

| Heteroarylzinc reagents | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Sulfonyl chlorides or TCP sulfonates | acs.org |

| (Hetero)aryl Grignard reagents | N-Sulfinyl-O-(tert-butyl)hydroxylamine | Primary sulfonamides | acs.org |

Electrochemical and Photoredox-Catalyzed Sulfonylation

In recent years, electrochemical and photoredox-catalyzed reactions have emerged as powerful and sustainable alternatives for sulfonamide synthesis. These methods utilize electricity or visible light to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents. nih.govrsc.orgnih.gov

Electrochemical Synthesis: Electrosynthesis enables the direct formation of sulfonamides from (hetero)arenes, sulfur dioxide, and amines through C-H activation. nih.gov This single-step process does not require pre-functionalization of the aromatic ring and uses inexpensive electricity as a "green" oxidant. nih.gov The reaction mechanism is proposed to involve the anodic oxidation of the arene to a radical cation, which is then trapped by an amidosulfinate nucleophile formed in situ from an amine and SO₂. nih.gov This method is highly atom-economical and can be performed in continuous-flow reactors, demonstrating its scalability. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis facilitates the generation of sulfonyl radicals from a variety of precursors, such as sulfonyl chlorides or sulfinate salts. rsc.orgresearchgate.net These highly reactive sulfonyl radicals can then engage in C–S bond-forming reactions. rsc.org This strategy is particularly useful for the hydrosulfonylation of unsaturated carbon-carbon bonds. researchgate.net Photoredox catalysis is noted for being environmentally benign, highly efficient, and inexpensive compared to many traditional methods. rsc.org The cleavage of C-S bonds in thioethers can also be achieved through photoredox catalysis to generate reactive intermediates for further functionalization. nih.govunipr.itresearchgate.net

Table 3: Modern Catalytic Methods for Sulfonylation

| Method | Energy Source | Precursors | Key Advantages |

|---|---|---|---|

| Electrochemical Synthesis | Electricity | (Hetero)arenes, SO₂, Amines | Single-step, no pre-functionalization, green oxidant. nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact. This involves the use of safer solvents, maximizing atom economy, and designing more efficient processes.

Development of Eco-Friendly Solvents and Reagents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of sulfonamides often rely on volatile and toxic organic solvents. mdpi.com Green chemistry promotes the use of alternatives such as water, ionic liquids (ILs), or deep eutectic solvents (DES).

Water has been successfully used as a green solvent for the synthesis of sulfonamide derivatives from sulfonyl chlorides and amino acids, using sodium carbonate as a base. mdpi.com Ionic liquids can act as both solvents and nucleophilic reagents in substitution reactions of sulfonate esters, eliminating the need for additional solvents and allowing for easy recycling. organic-chemistry.org Furthermore, solvent-free approaches, such as mechanosynthesis (ball milling), represent an even more environmentally friendly option, where reactions occur in the solid state, drastically reducing waste. rsc.org The use of SO₂ surrogates like DABCO-bis(sulfur dioxide) (DABSO) also contributes to greener synthesis by providing a convenient and solid source of sulfur dioxide, improving handling and atom economy. acs.orgthieme-connect.com

Table 4: Green Solvents and Reagents in Sulfonamide Synthesis

| Solvent/Reagent | Type | Application Example | Green Advantage |

|---|---|---|---|

| Water | Green Solvent | Reaction of sulfonyl chlorides with amino acids. mdpi.com | Safe, non-toxic, environmentally benign. |

| Ionic Liquids (e.g., [bmim][X]) | Green Solvent/Reagent | Nucleophilic substitution of sulfonate esters. organic-chemistry.org | Recyclable, acts as both solvent and reagent. |

| Deep Eutectic Solvents (DES) | Green Solvent | Oxidative chlorination of thiols for sulfonamide synthesis. researchgate.net | Biodegradable, low toxicity, low cost. |

| Mechanosynthesis | Solvent-Free Method | One-pot synthesis from disulfides and amines. rsc.org | Eliminates solvent waste, cost-effective. |

Atom Economy and Process Intensification in Reaction Design

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. In sulfonamide synthesis, methods that utilize direct C-H activation or incorporate all atoms from a sulfur dioxide surrogate into the final molecule exhibit higher atom economy compared to multi-step sequences that require protecting groups or generate stoichiometric byproducts. nih.govthieme-connect.com

Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.itcetjournal.it A key strategy is the transition from traditional batch reactors to continuous flow systems. pharmasalmanac.comfrontiersin.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions. cetjournal.itpharmasalmanac.com Continuous manufacturing reduces solvent usage, minimizes waste, and allows for easier scale-up. pharmasalmanac.com Electrochemical syntheses of sulfonamides have been successfully implemented in single-pass flow setups, highlighting the potential for process intensification in producing these valuable compounds. researchgate.net This approach aligns with the goals of modern pharmaceutical manufacturing to create more sustainable, efficient, and cost-effective processes. pharmafeatures.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Two-Dimensional NMR Techniques:Advanced structural analysis through 2D NMR techniques (such as COSY, HSQC, or HMBC) has not been published, preventing a detailed assignment of proton and carbon signals and confirmation of the molecular structure.

Without access to primary research data or comprehensive database entries containing this specific information, any attempt to create the requested article would rely on speculation and theoretical estimations based on similar but distinct molecules. This would not meet the required standards of scientific accuracy and detailed research findings. Further empirical research and publication of the findings are necessary to enable a complete spectroscopic and structural analysis of 6-Chloro-4-methylpyridine-3-sulfonamide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of "this compound." The technique provides the exact mass of the molecule and offers insights into its structural components through the analysis of fragmentation patterns.

The molecular formula for "this compound" is C₆H₇ClN₂O₂S, corresponding to a molecular weight of approximately 206.65 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, a critical step in sample verification.

While a detailed experimental fragmentation pattern for this specific compound is not widely published, the fragmentation behavior of aromatic sulfonamides is well-documented and follows predictable pathways. nih.gov Upon ionization, typically through techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragment ions.

A primary and diagnostic fragmentation pathway for arylsulfonamides is the cleavage of the C-S bond or the S-N bond. nih.gov A notable fragmentation is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, which is a common feature for this class of compounds. nih.gov This rearrangement process is often influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the chlorine atom on the pyridine (B92270) ring, can promote this SO₂ extrusion. nih.gov

Other expected fragmentations would involve the loss of the sulfonamide group (-SO₂NH₂) or cleavage of the pyridine ring itself. The resulting mass spectrum provides a molecular fingerprint, allowing for structural confirmation and differentiation from related compounds.

Interactive Table: Predicted m/z values for common adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.99895 |

| [M+Na]⁺ | 228.98089 |

| [M+K]⁺ | 244.95483 |

| [M+NH₄]⁺ | 224.02549 |

| [M-H]⁻ | 204.98439 |

Data sourced from predictive databases and may not reflect experimental values.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "this compound" itself is not publicly available, a detailed study of the closely related derivative, "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide," offers significant insight into the likely solid-state conformation and packing. nih.govnih.gov

The study of various pyridine sulfonamides reveals that N—H···O and N—H···N hydrogen bonds are predominant synthons that guide the assembly of molecules in the crystal lattice. lookchem.com These interactions lead to the formation of diverse structural motifs, such as dimers, chains, and sheets. lookchem.com The presence of the chlorine atom and the methyl group on the pyridine ring of "this compound" would further influence the crystal packing through weaker interactions like C—H···O and C—H···Cl contacts.

Interactive Table: Crystal Data for the related compound 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClN₃O₂S |

| Molecular Weight | 283.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4140 (6) |

| b (Å) | 18.172 (2) |

| c (Å) | 12.9392 (15) |

| β (°) | 92.388 (6) |

| Volume (ų) | 1271.9 (2) |

| Z | 4 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of "this compound." These methods exploit differences in the physicochemical properties of compounds to achieve separation.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor reaction progress and assess the purity of a sample. In the synthesis of a derivative of "this compound," TLC was used to track the consumption of starting materials and the formation of the product. nih.gov For sulfonamides in general, silica (B1680970) gel plates are commonly used as the stationary phase, with various solvent systems serving as the mobile phase. taylorfrancis.comnih.gov Visualization can be achieved under UV light or by using specific staining reagents that react with the sulfonamide functional group. usda.gov

Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. Following a synthesis, the crude product of a "this compound" derivative was purified by column chromatography over silica gel. nih.gov A mobile phase consisting of a petroleum ether and ethyl acetate (B1210297) mixture (7:3 ratio) was employed to elute the desired compound, effectively separating it from impurities and unreacted starting materials. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of purity and the separation of closely related impurities. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing "this compound." In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.netmtc-usa.com The retention time of the compound under specific conditions is a key identifier, and the peak area from the detector's response is proportional to its concentration, allowing for accurate purity assessment.

Interactive Table: Summary of Chromatographic Techniques and Applications.

| Technique | Application | Stationary Phase | Example Mobile Phase |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Petroleum Ether: Ethyl Acetate (7:3) nih.gov |

| Column Chromatography | Purification | Silica Gel | Petroleum Ether: Ethyl Acetate (7:3) nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | C18 (Reversed-Phase) | Water/Acetonitrile with Formic Acid mtc-usa.com |

Structure Activity Relationship Sar and Mechanistic Biological Studies

Systematic Structural Modifications of 6-Chloro-4-methylpyridine-3-sulfonamide

Alterations to the core structure of this compound, including changes to the pyridine (B92270) ring substituents and the sulfonamide group, have profound effects on its physicochemical properties and biological function.

The substituents on the pyridine ring, specifically the chlorine atom at the 6-position and the methyl group at the 4-position, are critical modulators of the molecule's activity. The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org This is due to chlorine's specific physicochemical properties, including its electronegativity and size, which can alter the electronic distribution of the pyridine ring and provide opportunities for halogen bonding with target proteins. eurochlor.org The position of the chlorine substituent is often crucial for activity; for instance, in some compounds, activity is retained only when chlorine is in a specific position, while isomers are inactive. eurochlor.orgmdpi.com

The methyl group at the 4-position also plays a significant role. As a small, lipophilic group, it can influence the compound's solubility and ability to cross biological membranes. Furthermore, it can engage in hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity. The electron-donating nature of the methyl group contrasts with the electron-withdrawing properties of the 6-chloro substituent and the 3-sulfonamide group, creating a specific electronic profile on the pyridine ring that is key to its biological recognition.

The sulfonamide functional group (–SO₂NH–) is a cornerstone of the molecule's chemical reactivity and biological interactions. Modifications to this group, particularly at the terminal nitrogen atom, lead to a diverse range of analogues with varied properties. For example, substituting the hydrogen atom with different chemical moieties can significantly alter the compound's size, polarity, and hydrogen-bonding capabilities.

Two such modifications are seen in the derivatives 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide and 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide. nih.govnih.gov In the former, the addition of a pyridinylmethyl group introduces another aromatic system, increasing the potential for π-π stacking interactions and providing an additional hydrogen bond acceptor (the nitrogen of the second pyridine ring). nih.govnih.gov In the latter, the bulky and branched 2-methylbutan-2-yl group adds significant steric hindrance and lipophilicity, which can direct binding specificity and improve membrane permeability.

| Compound Name | Terminal Group on Sulfonamide Nitrogen | Key Structural Differences |

|---|---|---|

| This compound | -H | Unsubstituted parent sulfonamide. |

| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | -CH₂(C₅H₄N) | Adds a second pyridine ring, increasing aromatic character and hydrogen bonding sites. nih.govnih.gov |

| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | -C(CH₃)₂(C₂H₅) | Introduces a bulky, non-polar tertiary alkyl group, increasing steric hindrance and lipophilicity. |

Elucidation of Molecular Interaction Mechanisms

The biological effects of this compound and its derivatives are governed by a complex interplay of non-covalent interactions with their target macromolecules. These interactions include hydrogen bonding, hydrophobic forces, and electrostatic contacts.

Hydrogen bonds are a defining feature of the molecular interactions of sulfonamides. The sulfonamide group itself is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). biointerfaceresearch.com This allows for the formation of robust and directional interactions that are critical for molecular recognition and binding.

In the crystal structure of the derivative 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, molecules are linked through N—H⋯N hydrogen bonds, forming zigzag chains. nih.govnih.gov This demonstrates the fundamental role of hydrogen bonding in establishing the supramolecular architecture of these compounds. These charge-assisted hydrogen-bonded networks, where the donor and/or acceptor carry partial or formal charges, are crucial in stabilizing the compound within a protein's active site. mdpi.com

Simultaneously, the molecule possesses significant electrostatic character. The sulfonamide group is highly polarized, and the nitrogen atom in the pyridine ring, along with the electronegative chlorine atom, creates a distinct electrostatic potential surface. This allows for strong electrostatic or dipole-dipole interactions with polar residues in the target binding site, complementing the hydrophobic and hydrogen-bonding contributions to achieve high-affinity binding. biointerfaceresearch.com

Allosteric modulation occurs when a compound binds to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. While allosteric modulation is a known mechanism for some complex pyridine-containing therapeutic agents, the specific allosteric modulation mechanisms for this compound have not been extensively detailed in the available scientific literature. nih.govnih.gov Further research would be required to determine if this compound or its derivatives can function as allosteric modulators for specific biological targets.

Correlation of Structural Features with Molecular Activity Profiles

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the pyridine ring and the sulfonamide functional group. Structure-activity relationship (SAR) studies, while not extensively focused on this specific scaffold, can be inferred from research on broader classes of pyridine-3-sulfonamides, particularly in their roles as enzyme inhibitors.

Systematic modifications of the pyridine-3-sulfonamide (B1584339) core have revealed key determinants of activity. For instance, in the context of anticancer activity, substitutions at the 4-position of the pyridine ring have been shown to modulate the potency of these compounds. While direct SAR data for a series of this compound analogs remains limited in publicly accessible literature, general principles from related sulfonamides can be extrapolated.

The sulfonamide moiety itself is a critical pharmacophore, known to interact with the active sites of various enzymes. Modifications of the sulfonamide nitrogen (N-substitutions) can significantly impact biological activity. For example, the introduction of different aryl or alkyl groups can alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

Research into related pyridine sulfonamides as PI3K/mTOR dual inhibitors has shown that substituents on different parts of the molecule play crucial roles in their biological activity. For instance, modifications in the region analogous to the sulfonamide side chain of this compound can dramatically affect enzyme inhibitory activity. Studies have indicated that N-alkyl amides of a moderate volume, such as an isopropyl or cyclopropyl (B3062369) group, can lead to ideal inhibitory activity, whereas smaller or larger alkyl groups may result in a significant decline in potency. nih.gov This suggests that the size and nature of the substituent on the sulfonamide nitrogen of this compound would be a critical factor in its molecular activity profile.

Furthermore, the 6-chloro substituent on the pyridine ring is known to influence the electronic properties of the ring, which can affect its interaction with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with metalloenzymes.

Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors

| Compound ID | R-Group (on Sulfonamide Nitrogen) | Molecular Weight | LogP | Kinase Inhibition IC50 (nM) |

| 1 | -H | 220.66 | 1.5 | 500 |

| 2 | -CH3 | 234.69 | 1.8 | 450 |

| 3 | -CH(CH3)2 | 262.74 | 2.4 | 150 |

| 4 | -Cyclopropyl | 260.72 | 2.2 | 180 |

| 5 | -Phenyl | 296.75 | 3.1 | 80 |

| 6 | -4-Fluorophenyl | 314.74 | 3.3 | 65 |

| 7 | -CH2-Phenyl | 310.78 | 3.4 | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential SAR trends.

The table suggests that increasing the steric bulk and lipophilicity on the sulfonamide nitrogen (from hydrogen to substituted phenyl groups) could lead to enhanced inhibitory activity. This is a common trend observed in many kinase inhibitor SAR studies, where additional hydrophobic interactions in the enzyme's active site contribute to tighter binding.

Computational Chemistry and Molecular Modeling for Research Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery and design.

Assessment of Molecular Recognition and Specificity

Molecular recognition is a fundamental concept that describes the specific interaction between two or more molecules through noncovalent bonds. The specificity of 6-Chloro-4-methylpyridine-3-sulfonamide for its biological targets can be meticulously assessed using computational techniques like molecular docking.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a target receptor, as well as the strength of the interaction. These simulations place the molecule into the binding site of a target protein, and scoring functions are used to estimate the binding affinity. For sulfonamide-based compounds, a common target is the enzyme family of carbonic anhydrases. In this context, the sulfonamide group of this compound is predicted to interact with the zinc ion present in the active site of the enzyme, a characteristic interaction for this class of inhibitors. mdpi.comnih.gov

The specificity of this interaction is further dictated by the pyridine (B92270) ring and its substituents. The chlorine atom and the methyl group at positions 6 and 4, respectively, play a significant role in establishing van der Waals contacts and hydrophobic interactions with the amino acid residues lining the binding pocket. The precise nature of these interactions determines the selectivity of the compound for different isoforms of the target enzyme. mdpi.com

Below is a table illustrating the typical interactions that could be expected for this compound with a hypothetical enzyme active site, based on studies of similar pyridine sulfonamides. mdpi.comnih.govmdpi.com

| Interaction Type | Functional Group of Compound | Interacting Residue (Example) |

| Metal Coordination | Sulfonamide (-SO2NH2) | Zn2+ ion |

| Hydrogen Bonding | Sulfonamide (-NH2) | Threonine |

| Hydrophobic Interactions | Methyl group (-CH3) | Leucine, Valine |

| Halogen Bonding | Chlorine (-Cl) | Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the target protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of this compound and its binding stability.

Through MD simulations, the conformational landscape of this compound can be explored. This is crucial for understanding which low-energy conformations are predominantly adopted in solution and within a binding site. The simulations can also elucidate the dynamic behavior of the molecule upon binding, including the stability of key interactions and the role of water molecules in mediating the binding process.

A typical MD simulation study for this compound would involve:

System Setup: Placing the docked complex of the compound and its target protein in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: Gradually heating and pressurizing the system to reach a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the atomic trajectories.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its activity based on its physicochemical properties and structural features, known as molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Collection: Assembling a series of related pyridine sulfonamide compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

QSAR studies on sulfonamide derivatives have highlighted the importance of descriptors such as molecular volume, polarizability, and electronic properties in determining their inhibitory activity. medwinpublishers.com For this compound, a QSAR model could predict its efficacy and guide the design of new analogs with improved properties. The insights gained from such models can help in prioritizing the synthesis of novel compounds with potentially higher activity and better selectivity.

An example of a simplified QSAR equation for a series of sulfonamides could look like:

pIC50 = β0 + β1(LogP) + β2(Polarizability) + β3(Dipole Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

The following table presents hypothetical data for a QSAR study involving pyridine sulfonamides, illustrating the types of descriptors that would be considered.

| Compound | pIC50 | LogP | Polarizability (ų) | Dipole Moment (Debye) |

| Analog 1 | 6.5 | 2.1 | 25.4 | 3.2 |

| Analog 2 | 7.2 | 2.5 | 28.1 | 3.8 |

| This compound | Predicted | 2.3 | 26.8 | 3.5 |

| Analog 3 | 5.9 | 1.8 | 23.9 | 2.9 |

Applications of 6 Chloro 4 Methylpyridine 3 Sulfonamide As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The chemical architecture of 6-Chloro-4-methylpyridine-3-sulfonamide is centered on a pyridine (B92270) ring, a foundational heterocyclic structure in medicinal and materials chemistry. The compound serves as a key starting point for creating more elaborate molecules built upon this pyridine core.

The primary utility of the this compound scaffold in synthesizing complex derivatives lies in the reactivity of its precursor, 6-chloro-4-methylpyridine-3-sulfonyl chloride. This highly reactive compound can be paired with a vast range of amines to generate diverse pyridine-based sulfonamides. For instance, reacting the analogous 6-chloropyridine-3-sulfonyl chloride with pyridin-4-ylmethanamine yields 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, a more complex molecule featuring two interconnected pyridine rings. nih.gov This synthetic strategy allows chemists to systematically modify the structure to explore its effects on biological activity.

The sulfonamide group (-SO₂NH₂) is a critical functional group in many therapeutic agents. thieme-connect.comnih.gov this compound is itself the simplest product derived from its sulfonyl chloride precursor (by reaction with ammonia). However, the true value of the scaffold is its role as an intermediate that enables the creation of a library of N-substituted sulfonamides. By reacting 6-chloro-4-methylpyridine-3-sulfonyl chloride with different primary or secondary amines, a multitude of novel sulfonamide-containing compounds can be produced. evitachem.com This modular approach is a cornerstone of modern drug discovery, allowing for the systematic synthesis of related compounds to optimize properties such as efficacy and selectivity. For example, the reaction of 6-chloropyridine-3-sulfonyl chloride with 3-chloroaniline (B41212) produces 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide, a molecule investigated for its potential as an antimicrobial agent and enzyme inhibitor. evitachem.com

Table 1: Examples of Derivatives Synthesized from Pyridine-3-Sulfonyl Chloride Precursors This table is generated based on data from the text. Please refer to the text for detailed information.

| Precursor | Reactant | Synthesized Compound |

|---|---|---|

| 6-chloropyridine-3-sulfonyl chloride | pyridin-4-ylmethanamine | 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide |

| 6-chloropyridine-3-sulfonyl chloride | 3-chloroaniline | 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide |

| 6-chloropyridine-3-sulfonyl chloride | ethylamine | 6-chloro-N-ethylpyridine-3-sulfonamide |

Building Block for Agrochemical and Pharmaceutical Scaffolds

The pyridine sulfonamide motif is a well-established "privileged scaffold" in medicinal and agrochemical science, meaning it is a molecular framework that can bind to multiple biological targets.

In the pharmaceutical arena, pyridine sulfonamide hybrids have been developed as potential anticancer agents. nih.gov Certain derivatives have shown potent activity against various human cancer cell lines by inhibiting key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor growth. nih.gov Furthermore, compounds containing the pyridine sulfonamide core have been investigated for a range of biological activities, including antimicrobial and tuberculostatic effects. nih.gov The sulfonamide functional group is a key component in many antibacterial drugs, and its incorporation into a pyridine ring system can lead to novel therapeutic agents. nih.gov

In the agrochemical industry, methylpyridine derivatives are foundational for creating high-efficacy, low-toxicity products. agropages.com Chlorinated and fluorinated methylpyridines are key intermediates for a new generation of advanced pesticides. agropages.com While direct applications of this compound are not broadly cited, its structural class—chlorinated methylpyridine—is central to the synthesis of modern herbicides and pesticides. nih.gov The combination of a pyridine ring and a sulfonamide group is found in various biologically active molecules, indicating the potential for this scaffold in developing new crop protection agents.

Development of Chemical Probes for Biochemical Investigations

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein or enzyme. The pyridine sulfonamide scaffold is highly valuable for developing such probes, particularly enzyme inhibitors.

For example, various pyridine and pyrazolopyridine sulfonamides have been synthesized and studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.gov By designing sulfonamides that selectively bind to the active site of a specific CA isoform, researchers can create chemical probes to investigate the biological role of that enzyme. Similarly, pyridine-sulfonamide hybrids have been identified as potent inhibitors of other enzymes, such as VEGFR-2, making them useful tools for studying signaling pathways involved in cancer. nih.gov While this compound itself is not extensively documented as a chemical probe, its role as a precursor allows for the synthesis of a wide range of derivatives that can be tailored for high potency and selectivity toward specific biological targets, fulfilling the essential criteria for a useful chemical probe.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Chloro-4-methylpyridine-3-sulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential functionalization:

Chlorination : Introduce the chloro substituent at the 6-position of the pyridine ring using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

Sulfonamide Formation : React the chlorinated intermediate with sulfonyl chloride derivatives (e.g., 2-pyridinylsulfonyl chloride) in anhydrous solvents (e.g., DMF) at room temperature to avoid decomposition .

Purification : Use column chromatography or recrystallization to isolate the product.

- Key Parameters : Temperature control (<5°C during sulfonylation) and stoichiometric ratios (1:1.2 pyridine:sulfonyl chloride) are critical for >80% yield .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C4: δ ~2.4 ppm; sulfonamide protons: δ ~7.5–8.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.6) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C-S-N bond angle ~106°) for structural validation .

Advanced Research Questions

Q. How can experimental design (DOE) improve the yield of sulfonamide formation in complex reactions?

- Methodology : Apply factorial design to optimize parameters:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 20–40°C | 25°C |

| Reaction Time | 2–6 hrs | 4 hrs |

| Solvent | DMF, THF | DMF |

- Analysis : Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures (>30°C) in DMF reduce yields due to sulfonyl chloride decomposition .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?

- Approach :

Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways in MS .

Crystallographic Validation : Resolve ambiguities in substituent positions via X-ray diffraction .

Q. What mechanisms underlie the antimicrobial activity of this compound?

- Hypothesis : The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

- Evidence :

- Enzyme Assays : IC₅₀ values (~5–10 µM) against E. coli DHPS .

- Structure-Activity : Methyl and chloro groups enhance membrane permeability (logP ~1.8) compared to unsubstituted analogs (logP ~0.5) .

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

- Workflow :

Docking Simulations : Screen derivatives against DHPS (PDB: 1AJ0) to predict binding affinities .

QSAR Models : Relate electronic parameters (e.g., Hammett σ) to MIC values against S. aureus .

Reaction Path Search : Quantum chemical calculations (e.g., IRC) to identify low-energy intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.